molecular formula C16H17NO4S B14403406 {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid CAS No. 86202-28-0

{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid

Cat. No.: B14403406
CAS No.: 86202-28-0
M. Wt: 319.4 g/mol
InChI Key: COCNJARFIIXSMU-UHFFFAOYSA-N
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Description

{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a benzoyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides and pyrrole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and benzoyl-substituted molecules, such as:

  • {4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid analogs with different substituents.
  • Benzoyl-substituted pyrroles with varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

86202-28-0

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-methoxy-1-methyl-5-(4-methylsulfanylbenzoyl)pyrrol-2-yl]acetic acid

InChI

InChI=1S/C16H17NO4S/c1-17-11(9-14(18)19)8-13(21-2)15(17)16(20)10-4-6-12(22-3)7-5-10/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

COCNJARFIIXSMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)SC)OC)CC(=O)O

Origin of Product

United States

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